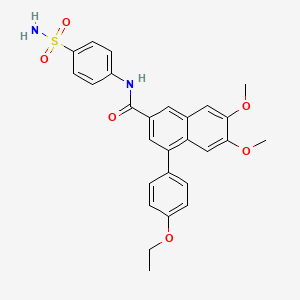

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide

Description

4-(4-Ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is a naphthalene-based carboxamide derivative characterized by its multi-substituted aromatic framework. The compound features:

- A 4-ethoxyphenyl substituent at the 4-position of the naphthalene ring, contributing to lipophilicity and steric bulk.

This structural architecture suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide moieties, such as cyclooxygenases (COX) or carbonic anhydrases.

Properties

Molecular Formula |

C27H26N2O6S |

|---|---|

Molecular Weight |

506.6 g/mol |

IUPAC Name |

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C27H26N2O6S/c1-4-35-21-9-5-17(6-10-21)23-14-19(13-18-15-25(33-2)26(34-3)16-24(18)23)27(30)29-20-7-11-22(12-8-20)36(28,31)32/h5-16H,4H2,1-3H3,(H,29,30)(H2,28,31,32) |

InChI Key |

VGSJONVJZJALAS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the ethoxy, dimethoxy, and sulfamoylphenyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, dimethyl sulfate, and sulfonamide derivatives. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases involving abnormal cell growth or inflammation.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

Sulfonamide vs. Carboxamide: The target compound’s sulfamoylphenyl carboxamide group distinguishes it from Apricoxib’s sulfonamide-pyrrole system . Sulfonamides are well-known for COX-2 selectivity, whereas carboxamides may exhibit broader target promiscuity.

Substituent Effects on Bioactivity :

- Apricoxib’s pyrrole ring and sulfonamide group confer COX-2 inhibition (IC₅₀ ~ 10 nM) , while the target’s dimethoxy-naphthalene core may favor interactions with planar binding pockets (e.g., topoisomerases or tubulin).

- Quinazoline derivatives like 11g utilize indole substituents for kinase inhibition, suggesting that the target’s ethoxyphenyl group could modulate similar pathways but with altered selectivity.

Physicochemical Properties: The target compound’s higher molecular weight (535.58 g/mol) compared to Apricoxib (356.40 g/mol) may limit blood-brain barrier permeability but enhance plasma protein binding.

Key Observations :

- The target compound’s synthesis likely involves multi-step coupling (e.g., Ullmann or Suzuki for aryl-ether formation) and sulfamoylation, akin to Apricoxib’s synthetic routes .

- Analytical characterization (absent in evidence) would require ¹H/¹³C NMR to confirm methoxy/ethoxy substituents and HRMS for molecular weight validation, paralleling methods used for quinazoline derivatives .

Biological Activity

4-(4-ethoxyphenyl)-6,7-dimethoxy-N-(4-sulfamoylphenyl)naphthalene-2-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, interactions with biological targets, and implications for medicinal chemistry.

Structural Characteristics

The compound is characterized by a naphthalene core substituted with various functional groups, including:

- Ethoxy group : Enhances lipophilicity and may influence membrane permeability.

- Dimethoxy groups : Potentially involved in modulating receptor interactions.

- Sulfamoylphenyl moiety : Known for its role in biological activity related to sulfonamide derivatives.

The molecular formula is with a molecular weight of 506.6 g/mol.

Research indicates that the compound interacts with specific molecular targets, influencing various biological pathways. Its mechanism of action may involve:

- Enzyme inhibition : Targeting enzymes involved in cell growth and inflammation.

- Receptor modulation : Altering the activity of receptors related to signal transduction pathways.

These interactions can lead to changes in gene expression and metabolic processes, suggesting its potential as an anti-inflammatory or anticancer agent.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties. It has been evaluated for its effects on various cancer cell lines, demonstrating:

- Cytotoxicity : Induces apoptosis in cancer cells.

- Inhibition of proliferation : Reduces cell viability in a dose-dependent manner.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity. It may modulate inflammatory pathways by:

- Inhibiting pro-inflammatory cytokines.

- Reducing the activation of inflammatory cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating effective dose levels. |

| Study B | Showed anti-inflammatory effects in animal models, reducing edema and inflammatory markers. |

| Study C | Investigated the compound's interaction with specific enzymes, revealing inhibition rates comparable to established drugs. |

Comparative Analysis

To better understand the unique attributes of this compound, a comparison with other relevant compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide | Contains a quinoline moiety | Exhibits different biological activities due to quinoline presence |

| Sulfanilamide | Simpler sulfonamide structure | Known for antibacterial properties but lacks complex naphthalene structure |

| Celecoxib | Selective COX-2 inhibitor | Known for anti-inflammatory effects but structurally distinct from naphthalene derivatives |

The complexity of this compound enhances its biological activity compared to simpler compounds.

Q & A

Q. How to handle spectral interference from methoxy/ethoxy groups in NMR analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.